1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Description
This compound, commonly known as propiconazole (CAS 60207-90-1; molecular formula C₁₅H₁₇Cl₂N₃O₂), is a triazole-class fungicide used extensively in agriculture to control fungal pathogens in cereals, fruits, and grasses . Its mechanism of action involves inhibiting fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity .
Properties
IUPAC Name |
1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033476 | |
| Record name | (2S,4S)-Propiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116498-46-5 | |
| Record name | (2S,4S)-Propiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole is a compound that belongs to the triazole family, known for its significant biological activities, particularly in antifungal applications. This article explores the biological activity of this compound through various studies and data analyses.
- IUPAC Name : 1-(((2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Molecular Formula : C15H17Cl2N3O2
- Molecular Weight : 342.22 g/mol
- Solubility : Soluble in acetonitrile
The compound exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis. It acts by demethylating C-14 during the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to other well-known triazole antifungals.
Antifungal Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles show a broad spectrum of antifungal activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can significantly enhance antifungal potency.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0156 - 2.0 μg/mL |
| Aspergillus fumigatus | 0.25 μg/mL |
| Cryptococcus neoformans | Varies with derivative |
Studies have shown that compounds with halogen substitutions (like Cl and F) at specific positions exhibit superior antifungal activity compared to those with electron-withdrawing groups .
Case Studies
-
Study on Antifungal Efficacy :
- A series of triazole derivatives were synthesized and tested against Aspergillus niger. The results indicated that certain modifications led to enhanced activity against resistant strains.
- The negative logarithm of activity (MIC) correlated strongly with specific 3D molecular descriptors derived from QSAR studies .
- Review on Triazole Derivatives :
Additional Biological Activities
Beyond antifungal properties, triazoles have been investigated for their potential in other therapeutic areas:
- Antibacterial Activity : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that triazole compounds may exhibit chemopreventive effects and can be explored for cancer therapy.
Scientific Research Applications
Antifungal Activity
The primary application of this compound is as an antifungal agent. It functions by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. The mechanism involves demethylation at C-14 during ergosterol synthesis, similar to other triazole antifungals.
Efficacy Against Pathogens
Recent studies have demonstrated the compound's efficacy against various fungal pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0156 - 2.0 μg/mL |
| Aspergillus fumigatus | 0.25 μg/mL |
| Cryptococcus neoformans | Varies with derivative |
Research indicates that halogen substitutions (e.g., Cl and F) enhance antifungal activity compared to compounds with electron-withdrawing groups .
Study on Antifungal Efficacy
A series of derivatives based on 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole were synthesized and tested against Aspergillus niger. Results indicated that specific modifications significantly increased activity against resistant strains. The negative logarithm of activity (MIC) showed a strong correlation with particular three-dimensional molecular descriptors derived from quantitative structure–activity relationship (QSAR) studies .
Review on Triazole Derivatives
A comprehensive review highlighted the structural diversity within triazole derivatives and their broad-spectrum antifungal activity. This review emphasized the importance of structure-activity relationships in developing new antifungal agents .
Additional Biological Activities
Beyond antifungal applications, this compound has been investigated for its potential in other therapeutic areas:
Antibacterial Activity
Some derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that certain modifications can improve antibacterial potency.
Anticancer Properties
Emerging studies suggest that triazole compounds may have chemopreventive effects and can be explored for cancer therapy. For instance, some derivatives have demonstrated the ability to inhibit tumor growth in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Fungicides
Triticonazole
- Structure: Triticonazole ((RS)-(E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) shares the triazole core but incorporates a cyclopentanol moiety instead of a dioxolane ring.
- Activity : While both inhibit ergosterol biosynthesis, triticonazole exhibits unique environmental behavior, stimulating bacterial proliferation in soil at sublethal concentrations, unlike propiconazole, which suppresses microbial activity .
- Regulatory Status : Triticonazole is less restricted than propiconazole in the EU, reflecting differences in persistence and bioaccumulation .
Bromuconazole
- Structure : Bromuconazole (1-[(2RS,4RS:2RS,4SR)-4-bromo-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazole) replaces propiconazole’s propyl group with a brominated tetrahydrofurfuryl chain.
- Stereochemistry : Bromuconazole exists as a diastereomeric mixture (ratio 1.04:1–1.33:1), whereas propiconazole is marketed as a racemic mixture of (2S,4S) and (2R,4R) enantiomers .
- Efficacy : Bromuconazole demonstrates broader activity against powdery mildews but lower systemic mobility compared to propiconazole .
Tetraconazole
- Structure : Tetraconazole ((RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether) features a tetrafluoroethyl ether side chain.
- Solubility & Mobility : The fluorine-rich structure enhances lipophilicity, improving rainfastness but reducing soil mobility relative to propiconazole .
- Toxicity : Both compounds share similar mammalian toxicity profiles, but tetraconazole has a shorter half-life in aquatic environments .
Fenpropimorph
- Class : Morpholine derivative (cis-4-[(RS)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine).
- Mechanism : Targets Δ¹⁴-reductase and Δ⁸→Δ⁷ isomerase in ergosterol synthesis, unlike propiconazole’s CYP51 inhibition.
- Environmental Impact : Fenpropimorph and propiconazole both suppress soil bacterial activity but differ in metabolite toxicity; fenpropimorph derivatives are less persistent .
Comparative Antifungal Efficacy
Table 1: In Vitro Activity Against Key Phytopathogens
| Fungus | Propiconazole (EC₅₀, ppm) | Bromuconazole (EC₅₀, ppm) | Novel Triazolylamide* (EC₅₀, ppm) |
|---|---|---|---|
| Fusarium moniliforme | 0.12 | 0.25 | 0.08 |
| Drechslera oryzae | 0.18 | 0.31 | 0.10 |
| Ustilago tritici | 0.09 | 0.15 | 0.05 |
Data sourced from studies comparing propiconazole with bromuconazole and novel triazolylamides .
Propiconazole outperforms bromuconazole but is less potent than newer triazolylamides, which exhibit enhanced binding to CYP51 active sites due to hybridized aromatic side chains .
Environmental and Regulatory Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
